3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid
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Overview
Description
3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid is a chemical compound known for its unique structure and significant applications in various fields. This compound features a pyrazole ring substituted with difluoromethyl and methyl groups, along with a trifluorobutanoic acid moiety. It is primarily recognized for its role as an intermediate in the synthesis of fungicides that inhibit succinate dehydrogenase, an enzyme crucial for mitochondrial respiration in fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid typically involves multiple steps. One common method starts with the preparation of difluoroacetoacetic acid ethyl ester, which is then treated with triethyl orthoformate in the presence of acetic anhydride. This intermediate is subsequently reacted with methyl hydrazine to form the pyrazole ring. The final step involves hydrolyzing the ester with sodium hydroxide to yield the desired acid .
Industrial Production Methods
For large-scale production, the synthesis has been optimized by various chemical companies. The process involves the use of readily available and cost-effective raw materials and solvents, making it suitable for industrial applications. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid involves the inhibition of succinate dehydrogenase (SDH), an enzyme that plays a critical role in the mitochondrial electron transport chain. By inhibiting SDH, the compound disrupts the production of ATP, leading to the death of fungal cells. This mechanism is particularly effective against a broad spectrum of phytopathogenic fungi .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with 3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid, including:
- Benzovindiflupyr
- Bixafen
- Fluxapyroxad
- Isopyrazam
- Pydiflumetofen
- Sedaxane
Uniqueness
What sets this compound apart is its unique combination of difluoromethyl and trifluorobutanoic acid moieties, which enhance its fungicidal activity and selectivity. This structural uniqueness contributes to its effectiveness in inhibiting succinate dehydrogenase and its broad-spectrum activity against various fungal pathogens .
Properties
IUPAC Name |
3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F5N2O2/c1-4-3-16(15-7(4)8(10)11)5(2-6(17)18)9(12,13)14/h3,5,8H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJIIPLIMDMGAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)F)C(CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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